molecular formula C14H18Cl2N2O2 B3030276 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline CAS No. 886362-15-8

4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B3030276
CAS No.: 886362-15-8
M. Wt: 317.2
InChI Key: LDZWNGAENNODAS-UHFFFAOYSA-N
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Description

4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C14H18Cl2N2O2 and a molecular weight of 317.214 g/mol. It is also known by its IUPAC name, tert-butyl 4-amino-5,7-dichloro-3,4-dihydro-2H-quinoline-1-carboxylate. This compound is characterized by the presence of an amino group, two chlorine atoms, and a Boc (tert-butoxycarbonyl) protecting group attached to a tetrahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloro-1,2,3,4-tetrahydroquinoline.

    Protection of Amino Group: The amino group is protected using a Boc protecting group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: Using large-scale reactors to carry out the reactions under controlled conditions.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

    cGMP Compliance: Adhering to current Good Manufacturing Practices (cGMP) to ensure the safety and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Deprotected Amine: Removal of the Boc group yields 4-amino-5,7-dichloro-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5,7-dichloroquinoline: Lacks the Boc protecting group and has different reactivity and applications.

    5,7-Dichloro-1,2,3,4-tetrahydroquinoline: Lacks the amino group and Boc protecting group, leading to different chemical properties.

Uniqueness

4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the Boc protecting group and the amino group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and a potential lead compound in drug discovery.

Properties

IUPAC Name

tert-butyl 4-amino-5,7-dichloro-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-14(2,3)20-13(19)18-5-4-10(17)12-9(16)6-8(15)7-11(12)18/h6-7,10H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZWNGAENNODAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660804
Record name tert-Butyl 4-amino-5,7-dichloro-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-15-8
Record name tert-Butyl 4-amino-5,7-dichloro-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-15-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline
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Reactant of Route 4
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Reactant of Route 5
4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline

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